2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an indene-dione core substituted with an iodophenyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized indene-dione derivatives .
Scientific Research Applications
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: An aromatic compound with similar iodine substitution but different core structure.
2,3-Dihydro-1,4-benzoxathiine: A heterocyclic compound with oxygen and sulfur atoms in the ring.
Quinolin-2-one: A nitrogen-containing heterocycle with potential biological activities.
Uniqueness
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical properties and reactivity. Its iodine substitution also allows for versatile functionalization and application in various fields of research.
Properties
Molecular Formula |
C15H9IO2 |
---|---|
Molecular Weight |
348.13 g/mol |
IUPAC Name |
2-(2-iodophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9IO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H |
InChI Key |
RUTHYJWIRCUXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.